Benzenesulfonamide, N-(2,2-dicyanoethenyl)-N-ethyl-
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Overview
Description
Benzenesulfonamide, N-(2,2-dicyanoethenyl)-N-ethyl- is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonamide group attached to an N-ethyl-N-(2,2-dicyanoethenyl) moiety
Preparation Methods
The synthesis of Benzenesulfonamide, N-(2,2-dicyanoethenyl)-N-ethyl- typically involves the condensation of malononitrile with the corresponding benzenesulfonamide derivatives and triethyl orthoformate in butan-2-ol as a solvent . The structure of the synthesized compounds is confirmed by 1H and 13C NMR spectral data . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Benzenesulfonamide, N-(2,2-dicyanoethenyl)-N-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Benzenesulfonamide, N-(2,2-dicyanoethenyl)-N-ethyl- has several scientific research applications, including:
Chemistry: It is used in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Medicine: It is being explored for its potential therapeutic applications due to its biological activities.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(2,2-dicyanoethenyl)-N-ethyl- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting certain enzymes, such as carbonic anhydrase and lipoxygenase, which play crucial roles in various biological processes . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Benzenesulfonamide, N-(2,2-dicyanoethenyl)-N-ethyl- can be compared with other similar compounds, such as:
4-[(2,2-Dicyanoethenyl)amino]benzenesulfonamides: These compounds share a similar structure and exhibit comparable biological activities.
Pyrazoline derivatives: These compounds also possess significant biological properties and are used in various applications. The uniqueness of Benzenesulfonamide, N-(2,2-dicyanoethenyl)-N-ethyl- lies in its specific chemical structure and the combination of its biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62608-66-6 |
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Molecular Formula |
C12H11N3O2S |
Molecular Weight |
261.30 g/mol |
IUPAC Name |
N-(2,2-dicyanoethenyl)-N-ethylbenzenesulfonamide |
InChI |
InChI=1S/C12H11N3O2S/c1-2-15(10-11(8-13)9-14)18(16,17)12-6-4-3-5-7-12/h3-7,10H,2H2,1H3 |
InChI Key |
WUKRJWGYRKFHFS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C=C(C#N)C#N)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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